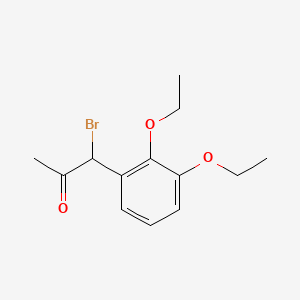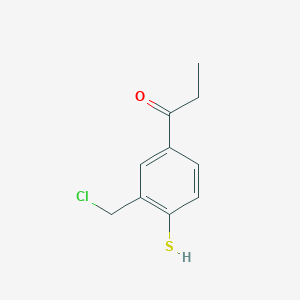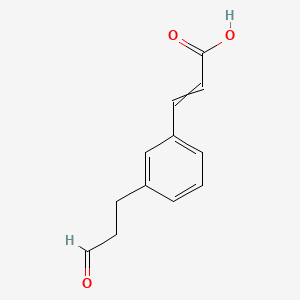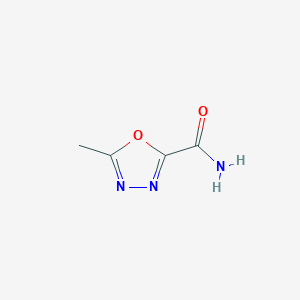
5-Methyl-1,3,4-oxadiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxamide typically involves the reaction of methyl hydrazine with carbonyl compounds under acidic or basic conditions. One common method includes the cyclization of N-acylhydrazones in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and reaction time to optimize the cyclization step and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of agrochemicals and as a precursor for high-energy materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: Another regioisomer with similar applications but different electronic properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different reactivity and biological activity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-carboxamide stands out due to its balanced electronic properties, making it versatile for various chemical modifications and applications. Its ability to form stable derivatives with diverse biological activities highlights its potential in drug discovery and material science .
Eigenschaften
CAS-Nummer |
99367-45-0 |
|---|---|
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
5-methyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C4H5N3O2/c1-2-6-7-4(9-2)3(5)8/h1H3,(H2,5,8) |
InChI-Schlüssel |
PZBXSAFDGUFOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


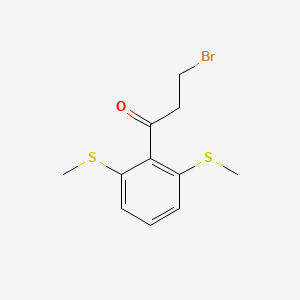

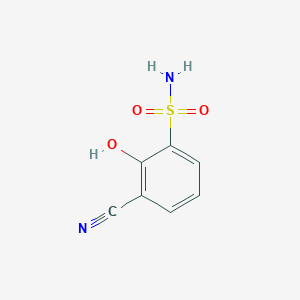
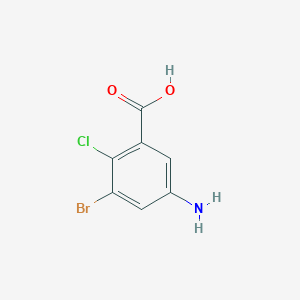
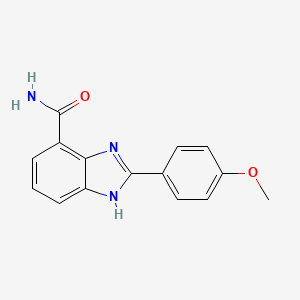
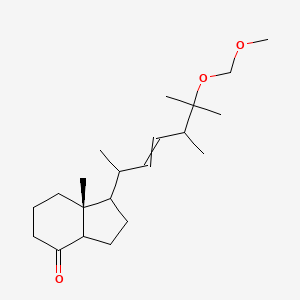


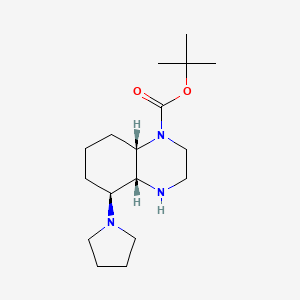
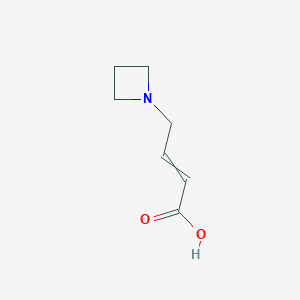
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
